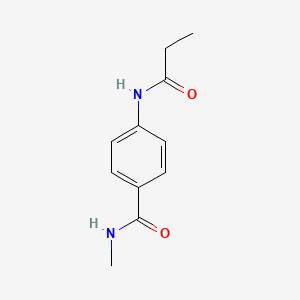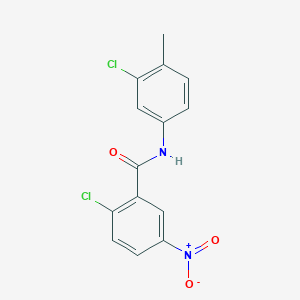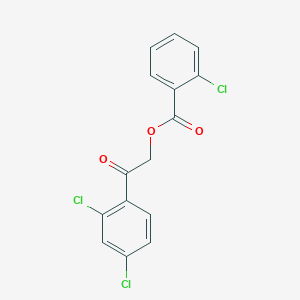
N-methyl-4-(propionylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(propionylamino)benzamide, also known as MPB, is a chemical compound that belongs to the family of benzamides. MPB has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-methyl-4-(propionylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. One of the enzymes that this compound inhibits is histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can prevent the growth of cancer cells and promote the differentiation of stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroscience research, this compound has been shown to increase dopamine release in the brain, which can improve cognitive function and mood. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-4-(propionylamino)benzamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the use of N-methyl-4-(propionylamino)benzamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound could also be used in neuroscience research to study the effects of dopamine on the brain and to develop new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in cancer research, neuroscience research, and drug development, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis method of N-methyl-4-(propionylamino)benzamide involves the reaction of N-methyl-4-aminobenzamide with propionyl chloride in the presence of a base. The reaction yields this compound as a white crystalline powder with a melting point of 157-159°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
N-methyl-4-(propionylamino)benzamide has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. This compound has also been used in neuroscience research to study the effects of dopamine on the brain. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-methyl-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-8(5-7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZRBYGFLDMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)
